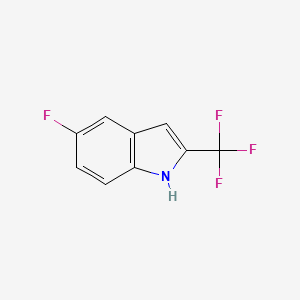
5-Fluoro-2-(trifluoromethyl)-1H-indole
Übersicht
Beschreibung
The compound 5-Fluoro-2-(trifluoromethyl)-1H-indole is a fluorinated indole derivative, which is a class of heterocyclic aromatic organic compounds. Indoles are of significant interest in medicinal chemistry due to their presence in many natural products and pharmaceuticals. The introduction of fluorine atoms into the indole core can significantly alter the compound's physical, chemical, and biological properties, making it a valuable target for synthetic organic chemistry and drug design .
Synthesis Analysis
The synthesis of fluorinated indoles, such as 5-Fluoro-2-(trifluoromethyl)-1H-indole, has been achieved through various methods. One approach involves the photocatalytic defluorinative coupling of pyrrole-2-acetic acids with α-trifluoromethyl alkenes, which cleaves the first C-F bond and allows for the subsequent intramolecular SNV reaction to form the indole ring . Another method utilizes 1,1-difluoro-1-alkenes in a disfavored 5-endo-trig cyclization with nitrogen nucleophiles, leading to 2-fluorinated indole synthesis . Additionally, 1-trifluoromethylvinyl compounds have been used as substrates for the synthesis of indoline derivatives through intramolecular reactions that result in the loss of a fluoride ion . A domino trifluoromethylation/cyclization strategy has also been employed using 2-alkynylanilines and a CuCF3 reagent to construct the indole core . Furthermore, palladium-catalyzed annulation of fluorine-containing internal alkynes with 2-iodoanilines has been shown to regioselectively synthesize 2- or 3-fluoroalkylated indole derivatives .
Molecular Structure Analysis
The molecular structure of fluorinated indoles is characterized by the presence of a planar indole heterocycle. In related compounds, the dihedral angle between the pyrrole and the adjacent phenyl ring is minimal, indicating a nearly planar structure . The introduction of fluorine atoms, particularly the trifluoromethyl group, can influence the electronic distribution and steric hindrance within the molecule, which may affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Fluorinated indoles, including 5-Fluoro-2-(trifluoromethyl)-1H-indole, can undergo various chemical reactions due to the presence of reactive fluorine atoms. The vinylic fluorines in difluorostyrenes have been shown to play a critical role in 5-endo-trig cyclizations, leading to the formation of fluorinated heterocycles . The trifluoromethyl group can also participate in reactions, as demonstrated by the dual C-F bond cleavage in the synthesis of dihydroindolizines . These reactions highlight the unique reactivity of fluorine atoms in the context of indole chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-(trifluoromethyl)-1H-indole are influenced by the fluorine atoms in its structure. Fluorine's high electronegativity can increase the compound's lipophilicity and metabolic stability, making it a potentially valuable moiety in drug development. The presence of fluorine can also affect the compound's boiling point, melting point, and solubility, which are important parameters in the formulation of pharmaceuticals. The specific physical and chemical properties of 5-Fluoro-2-(trifluoromethyl)-1H-indole would need to be determined experimentally, as they are not detailed in the provided papers.
Safety and Hazards
Zukünftige Richtungen
The future directions of research on 5-Fluoro-2-(trifluoromethyl)-1H-indole are promising. It is expected that many novel applications of TFMP will be discovered in the future . The results confirm potential of 2-formylphenylboronic acids as antibacterial agents and give a hint of their possible mechanism of action .
Eigenschaften
IUPAC Name |
5-fluoro-2-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPKHXWALKWODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743931 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(trifluoromethyl)-1H-indole | |
CAS RN |
1007235-33-7 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




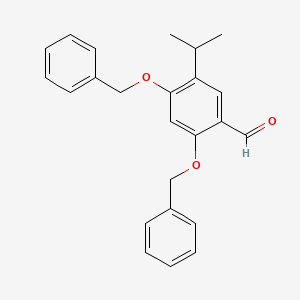
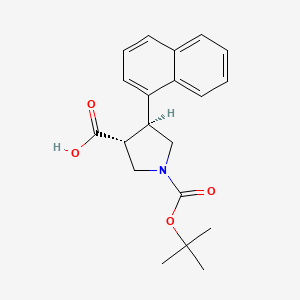
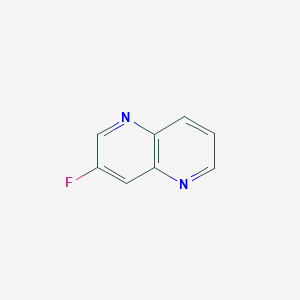

![(S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B3030815.png)

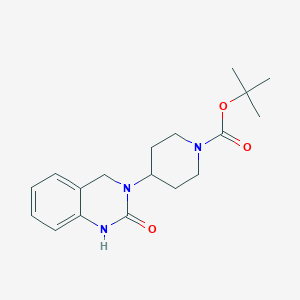

![2-Chloro-5,6-difluorobenzo[d]thiazole](/img/structure/B3030821.png)
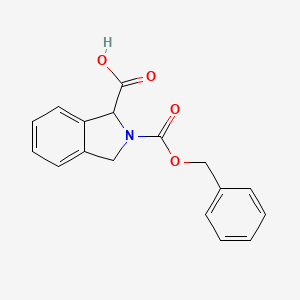
![2-[4-[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid](/img/structure/B3030825.png)

![Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B3030827.png)